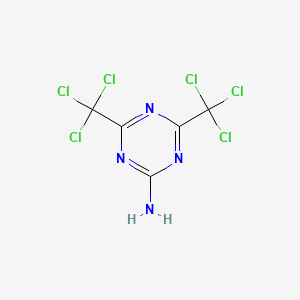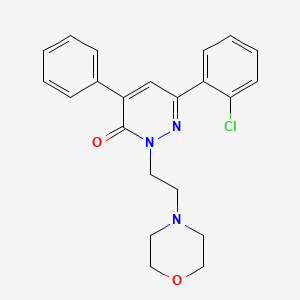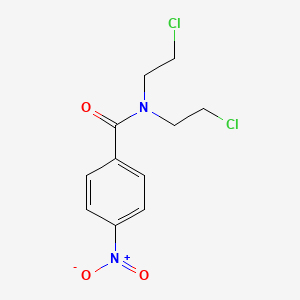
1,3,5-Triazin-2-amine, 4,6-bis(trichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazin-2-amine, 4,6-bis(trichloromethyl)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its versatile applications, particularly in the field of photoinitiators, where it is used under LED exposure for free radical photopolymerization .
Preparation Methods
The synthesis of 1,3,5-Triazin-2-amine, 4,6-bis(trichloromethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method includes the Pinner triazine synthesis, where an alkyl or aryl amidine reacts with phosgene . Industrial production methods often utilize cyanuric chloride as a starting material, which undergoes nucleophilic substitution reactions to form the desired triazine derivatives .
Chemical Reactions Analysis
1,3,5-Triazin-2-amine, 4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl groups can be replaced by other nucleophiles.
Common reagents used in these reactions include amines, iodonium salts, and N-vinylcarbazole . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,5-Triazin-2-amine, 4,6-bis(trichloromethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2-amine, 4,6-bis(trichloromethyl)- as a photoinitiator involves the absorption of light, leading to the cleavage of the trichloromethyl groups and the generation of free radicals. These free radicals then initiate the polymerization process . The molecular targets and pathways involved include the interaction with monomers and the formation of polymer chains.
Comparison with Similar Compounds
1,3,5-Triazin-2-amine, 4,6-bis(trichloromethyl)- can be compared with other similar compounds such as:
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Another photoinitiator with similar applications.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its energetic properties.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Studied for its high energy material applications.
The uniqueness of 1,3,5-Triazin-2-amine, 4,6-bis(trichloromethyl)- lies in its high efficiency as a photoinitiator under LED exposure, making it a valuable compound in photopolymerization processes .
Properties
IUPAC Name |
4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl6N4/c6-4(7,8)1-13-2(5(9,10)11)15-3(12)14-1/h(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXORGNDTFKCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl6N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878762 |
Source


|
| Record name | 2AMINO46BISTRIFLUOROMETHYLSYMTRIAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20376-31-2 |
Source


|
| Record name | 1,3,5-Triazin-2-amine, 4,6-bis(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020376312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)

![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)



